Lasmiditan

Catalog No.
S532530
CAS No.
439239-90-4
M.F
C19H18F3N3O2
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lasmiditan

CAS Number

439239-90-4

Product Name

Lasmiditan

IUPAC Name

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide

Molecular Formula

C19H18F3N3O2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27)

InChI Key

XEDHVZKDSYZQBF-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

2,4,6-trifluoro-N-(6-((1-methylpiperidin-4-yl)carbonyl)pyridin-2yl)benzamide, COL-144, lasmiditan, lasmiditan hydrochloride, LY573144, Reyvow

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F

Description

The exact mass of the compound Lasmiditan is 377.1351 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Migraine Treatment

Specific Scientific Field: Neurology and Pain Management

Summary of the Application: Lasmiditan is used in the long-term treatment of migraines. It’s been studied in the context of real-world settings, with a focus on patient characteristics and other factors associated with its usage and clinical outcomes .

Methods of Application or Experimental Procedures: In the CENTURION trial, patients were given an initial dose of 100 mg of Lasmiditan, with dose adjustments to 50 mg or 200 mg allowed at the investigator’s discretion. The study examined the efficacy and safety of Lasmiditan as acute treatment across four migraine attacks .

Results or Outcomes: The study found that all dosing patterns were associated with clinical and patient-reported improvement. The frequency of adverse events decreased with continued use of Lasmiditan .

Comparative Analysis with CGRP-Antagonists

Specific Scientific Field: Neurology and Comparative Medicine

Summary of the Application: A systematic review and network meta-analysis of randomized trials was conducted to compare the outcomes associated with the use of Lasmiditan and CGRP-antagonists for the acute treatment of migraine headaches .

Methods of Application or Experimental Procedures: The researchers searched four electronic databases to identify randomized controlled trials (RCTs) that report efficacy and safety for the acute treatment of migraine. They conducted frequentist network meta-analyses (NMA) to summarise the evidence .

Results or Outcomes: The NMA results showed that compared to ubrogepant and zavegepant, Lasmiditan exhibits an elevated probability of achieving pain relief within a 2-hour interval. Lasmiditan carries the highest risk of adverse events, which are associated with an increased incidence of adverse effects, including dizziness, somnolence, asthenia, paresthesia, and fatigue .

Lasmiditan is a novel compound classified as a selective agonist of the serotonin 1F receptor, primarily used for the acute treatment of migraine attacks. Its chemical structure is represented by the formula C₁₉H₁₈F₃N₃O₂, and it is also known by its trade name Reyvow. Lasmiditan is characterized by its unique pyridinoylpiperidine scaffold, distinguishing it from other migraine treatments such as triptans, which typically contain an indole core. This structural uniqueness contributes to its specific mechanism of action and therapeutic profile .

Lasmiditan works by selectively activating a specific serotonin receptor subtype called 5-HT1F receptor in the brain [, ]. This activation is believed to inhibit the release of neuropeptides involved in pain signalling and inflammation, ultimately leading to migraine headache relief [].

Lasmiditan undergoes hepatic and extrahepatic metabolism primarily via non-cytochrome P450 enzymes. The drug does not significantly interact with major CYP450 enzymes, making it less susceptible to drug-drug interactions typically seen with other migraine medications. The primary metabolic pathway involves ketone reduction, leading to several metabolites, two of which (M7 and M18) are pharmacologically inactive. Approximately 66% of lasmiditan's metabolites are excreted via renal pathways .

Lasmiditan's mechanism of action involves selective activation of the serotonin 1F receptor, which plays a crucial role in modulating neuronal activity associated with migraine pain. Unlike triptans, lasmiditan does not induce vasoconstriction, making it suitable for patients with cardiovascular concerns. Clinical trials have demonstrated that lasmiditan effectively reduces the duration and severity of migraine attacks without significant adverse cardiovascular effects .

Pharmacological Effects:

  • Agonism of Serotonin 1F Receptors: Decreases trigeminal neuron activity.
  • Absence of Vasoconstriction: Unlike traditional triptans, it does not raise blood pressure.
  • CNS Penetration: Lasmiditan crosses the blood-brain barrier effectively, enhancing its efficacy in treating migraines .

The synthesis of lasmiditan involves multi-step organic reactions that build its complex structure. The key steps include:

  • Formation of the Pyridine Ring: Utilizing various reagents to create the pyridine framework.
  • Piperidine Substitution: Introducing the piperidine moiety through nucleophilic substitution reactions.
  • Fluorination: Selective introduction of trifluoromethyl groups to enhance lipophilicity and receptor affinity.
  • Final Coupling: Combining all fragments to yield lasmiditan in its hemisuccinate form for improved solubility and bioavailability .

  • Research on Chronic Pain Management: Due to its action on serotonin receptors, there is ongoing research into its potential use in other pain syndromes.
  • Exploration in Neurological Disorders: Given its ability to penetrate the central nervous system, lasmiditan may have implications in treating other neurological conditions .

Lasmiditan has been studied for potential drug interactions due to its unique metabolic pathways. It has shown minimal interactions with commonly prescribed medications:

  • Co-administration with sumatriptan or propranolol did not alter lasmiditan pharmacokinetics.
  • It is unlikely that CYP450 inhibitors or inducers will affect lasmiditan exposure due to its non-CYP metabolism .
  • Caution is advised when used alongside other serotonergic agents due to the risk of serotonin syndrome.

Lasmiditan shares similarities with several other migraine treatments but stands out due to its unique receptor selectivity and absence of vasoconstrictive effects.

CompoundMechanism of ActionVasoconstrictive EffectsUnique Features
LasmiditanSerotonin 1F agonistNoFirst-in-class "ditan"
SumatriptanSerotonin 1B/1D agonistYesTraditional triptan
UbrogepantCGRP receptor antagonistNoNon-serotonergic mechanism
RizatriptanSerotonin 1B/1D agonistYesRapid onset; oral bioavailability

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

377.13511131 g/mol

Monoisotopic Mass

377.13511131 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

760I9WM792

Drug Indication

Lasmiditan is indicated for the acute treatment of migraine with or without aura in adults.
RAYVOW is indicated for the acute treatment of the headache phase of migraine attacks, with or without aura in adults.
Treatment of migraine

Livertox Summary

Lasmiditan is a small molecule selective agonist of the serotonin 1F [5HT1F] receptor which decreases neuron activity that is thought to mediate pain and inflammation associated with migraine headaches. In clinical trials, lasmiditan was found to shorten the duration of migraine headache pain and other associated symptoms. Lasmiditan is generally well tolerated and has been associated with only rare instances of transient serum aminotransferase elevations during therapy but with no instances of clinically apparent liver injury.

Drug Classes

Migraine Headache Agents

Pharmacology

Lasmiditan belongs to a new and novel class of acute anti-migraine medications that exert their effects via inhibition of neuronal firing rather than vasoconstriction of cerebral arteries.[A187244] Lasmiditan appears to have a relatively quick onset of action (an important characteristic in acute migraine treatment) with some patients reporting benefit within 20 minutes.[A187322] Due to its ability to cause CNS depression (e.g. drowsiness, dizziness), lasmiditan may cause significant driving impairment and patients should be advised not to participate in activities requiring mental alertness for at least 8 hours after dosing.[L9338] Lasmiditan may carry some potential for abuse and should be used with caution in patients who may be at risk of drug abuse - its controlled substance scheduling is currently under review in the United States by the Drug Enforcement Administration (DEA).[L9338]

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Mechanism of Action

The acute treatment of migraine headaches has, in the past, been achieved via constriction of cerebral blood vessels, as the acute dilation of these vessels observed during migraines was thought to be the cause of the associated pain. The neurogenic hypothesis of migraine pathophysiology, an alternative to the vascular hypothesis, suggests that cerebral vasodilation is a secondary mechanism in migraine pathogenesis, and that the main contributor to migraine headache pain is the increased pathogenic firing of trigeminal nerve pathways. While the precise mechanism of action of lasmiditan is unclear, it likely supports this neurogenic hypothesis by exerting its therapeutic effects through potent and selective agonism of the 5-HT1F receptor. 5-HT1F receptors are found in both the central and peripheral nervous system (on the central and peripheral ends of trigeminal neurons) and appear to contribute to hyperpolarization of nerve terminals and inhibition of trigeminal neuronal activity. Lasmiditan's agonism at these receptors may, therefore, inhibit the firing of trigeminal nerves responsible for migraine headache pain. Lasmiditan has virtually no affinity for other 5-HT receptor subtypes or monoamine receptors (e.g. adrenergic, dopaminergic).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1F [HSA:3355] [KO:K04153]

Other CAS

439239-90-4

Absorption Distribution and Excretion

Oral absorption of lasmiditan is quick, with a median tmax of 1.8 hours. An open-label study looking at absorption pharmacokinetics found the Cmax and AUC0-t of lasmiditan following oral administration to be 322.8 ± 122.0 ng/mL and 1892 ± 746.0 ng.h/mL, respectively. The oral bioavailability of lasmiditan has been reported as approximately 40%. Co-administration of lasmiditan with a high-fat meal increased its Cmax and AUC by 22% and 19%, respectively, and delayed Tmax by approximately 1 hour - these differences in absorption are relatively minor and unlikely to be clinically significant. Similarly, severe renal impairment and mild-moderate hepatic impairment were found to increase both AUC and Cmax, but not to a clinically significant extent.
Lasmiditan is eliminated primarily via metabolism, with renal excretion accounting for a small fraction of its total elimination. Of the small amount of drug found in the urine post-dose, approximately 66% is comprised of lasmiditan's S-M8 metabolite. Only 3% of an administered dose of lasmiditan was recovered unchanged in the urine, further implying a relatively extensive metabolism of this drug.
Lasmiditan has been shown to penetrate the blood-brain barrier.

Metabolism Metabolites

The hepatic and extra-hepatic metabolism of lasmiditan is catalyzed primarily by non-CYP enzymes, with ketone reduction appearing to be the primary pathway. While the specific enzymes involved in the metabolism of lasmiditan have not been elucidated, FDA labeling states that the following enzymes are _not_ involved in its metabolism: monoamine oxidases, CYP450 reductase, xanthine oxidase, alcohol dehydrogenase, aldehyde dehydrogenase, and aldo-keto reductases. The metabolites of lasmiditan have not been characterized in published research, but two of its metabolites (M7 and M18) are considered to be pharmacologically inactive.

Wikipedia

Lasmiditan
Nalorphine_dinicotinate

FDA Medication Guides

Reyvow
Lasmiditan Succinate
TABLET;ORAL
ELI LILLY AND CO
09/15/2022

Biological Half Life

The mean elimination half-life of lasmiditan is 5.7 hours.

Use Classification

Human drugs -> Analgesics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Curto M, Cipolla F, Cisale GY, Capi M, Spuntarelli V, Guglielmetti M, Martelletti P, Lionetto L. Profiling lasmiditan as a treatment option for migraine. Expert Opin Pharmacother. 2019 Nov 25:1-7. doi: 10.1080/14656566.2019.1694004. [Epub ahead of print] PubMed PMID: 31766908.
2: Lamb YN. Lasmiditan: First Approval. Drugs. 2019 Dec;79(18):1989-1996. doi: 10.1007/s40265-019-01225-7. Review. PubMed PMID: 31749059.
3: Wilbraham D, Berg PH, Tsai M, Liffick E, Loo LS, Doty EG, Sellers E. Abuse Potential of Lasmiditan: A Phase 1 Randomized, Placebo- and Alprazolam-Controlled Crossover Study. J Clin Pharmacol. 2019 Nov 20. doi: 10.1002/jcph.1543. [Epub ahead of print] PubMed PMID: 31745991.
4: Knievel K, Buchanan AS, Lombard L, Baygani S, Raskin J, Krege JH, Loo LS, Komori M, Tobin J. Lasmiditan for the acute treatment of migraine: Subgroup analyses by prior response to triptans. Cephalalgia. 2019 Nov 19:333102419889350. doi: 10.1177/0333102419889350. [Epub ahead of print] PubMed PMID: 31744319.
5: Ashina M, Vasudeva R, Jin L, Lombard L, Gray E, Doty EG, Yunes-Medina L, Kinchen KS, Tassorelli C. Onset of Efficacy Following Oral Treatment With Lasmiditan for the Acute Treatment of Migraine: Integrated Results From 2 Randomized Double-Blind Placebo-Controlled Phase 3 Clinical Studies. Headache. 2019 Nov;59(10):1788-1801. doi: 10.1111/head.13636. Epub 2019 Sep 17. PubMed PMID: 31529622.
6: Shapiro RE, Hochstetler HM, Dennehy EB, Khanna R, Doty EG, Berg PH, Starling AJ. Lasmiditan for acute treatment of migraine in patients with cardiovascular risk factors: post-hoc analysis of pooled results from 2 randomized, double-blind, placebo-controlled, phase 3 trials. J Headache Pain. 2019 Aug 29;20(1):90. doi: 10.1186/s10194-019-1044-6. PubMed PMID: 31464581; PubMed Central PMCID: PMC6734241.
7: Brandes JL, Klise S, Krege JH, Case M, Khanna R, Vasudeva R, Raskin J, Pearlman EM, Kudrow D. Interim results of a prospective, randomized, open-label, Phase 3 study of the long-term safety and efficacy of lasmiditan for acute treatment of migraine (the GLADIATOR study). Cephalalgia. 2019 Oct;39(11):1343-1357. doi: 10.1177/0333102419864132. Epub 2019 Aug 21. PubMed PMID: 31433669; PubMed Central PMCID: PMC6779019.
8: Rubio-Beltrán E, Labastida-Ramírez A, Haanes KA, van den Bogaerdt A, Bogers AJJC, Zanelli E, Meeus L, Danser AHJ, Gralinski MR, Senese PB, Johnson KW, Kovalchin J, Villalón CM, MaassenVanDenBrink A. Characterization of binding, functional activity, and contractile responses of the selective 5-HT(1F) receptor agonist lasmiditan. Br J Pharmacol. 2019 Aug 16. doi: 10.1111/bph.14832. [Epub ahead of print] PubMed PMID: 31418454.
9: Loo LS, Plato BM, Turner IM, Case MG, Raskin J, Dowsett SA, Krege JH. Effect of a rescue or recurrence dose of lasmiditan on efficacy and safety in the acute treatment of migraine: findings from the phase 3 trials (SAMURAI and SPARTAN). BMC Neurol. 2019 Aug 13;19(1):191. doi: 10.1186/s12883-019-1420-5. PubMed PMID: 31409292; PubMed Central PMCID: PMC6691529.
10: Loo LS, Ailani J, Schim J, Baygani S, Hundemer HP, Port M, Krege JH. Efficacy and safety of lasmiditan in patients using concomitant migraine preventive medications: findings from SAMURAI and SPARTAN, two randomized phase 3 trials. J Headache Pain. 2019 Jul 24;20(1):84. doi: 10.1186/s10194-019-1032-x. PubMed PMID: 31340760; PubMed Central PMCID: PMC6734212.
11: Doty EG, Krege JH, Jin L, Raskin J, Halker Singh RB, Kalidas K. Sustained responses to lasmiditan: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine. Cephalalgia. 2019 Oct;39(12):1569-1576. doi: 10.1177/0333102419859313. Epub 2019 Jul 3. PubMed PMID: 31266353; PubMed Central PMCID: PMC6791026.
12: Krege JH, Rizzoli PB, Liffick E, Doty EG, Dowsett SA, Wang J, Buchanan AS. Safety findings from Phase 3 lasmiditan studies for acute treatment of migraine: Results from SAMURAI and SPARTAN. Cephalalgia. 2019 Jul;39(8):957-966. doi: 10.1177/0333102419855080. Epub 2019 Jun 5. PubMed PMID: 31166697; PubMed Central PMCID: PMC6787764.
13: Tepper SJ, Krege JH, Lombard L, Asafu-Adjei JK, Dowsett SA, Raskin J, Buchanan AS, Friedman DI. Characterization of Dizziness After Lasmiditan Usage: Findings From the SAMURAI and SPARTAN Acute Migraine Treatment Randomized Trials. Headache. 2019 Jul;59(7):1052-1062. doi: 10.1111/head.13544. Epub 2019 Jun 1. Erratum in: Headache. 2019 Nov;59(10):1875. PubMed PMID: 31152441.
14: Goadsby PJ, Wietecha LA, Dennehy EB, Kuca B, Case MG, Aurora SK, Gaul C. Phase 3 randomized, placebo-controlled, double-blind study of lasmiditan for acute treatment of migraine. Brain. 2019 Jul 1;142(7):1894-1904. doi: 10.1093/brain/awz134. PubMed PMID: 31132795; PubMed Central PMCID: PMC6620826.
15: Kuca B, Silberstein SD, Wietecha L, Berg PH, Dozier G, Lipton RB; COL MIG-301 Study Group. Lasmiditan is an effective acute treatment for migraine: A phase 3 randomized study. Neurology. 2018 Dec 11;91(24):e2222-e2232. doi: 10.1212/WNL.0000000000006641. Epub 2018 Nov 16. PubMed PMID: 30446595; PubMed Central PMCID: PMC6329326.
16: Oswald JC, Schuster NM. Lasmiditan for the treatment of acute migraine: a review and potential role in clinical practice. J Pain Res. 2018 Oct 8;11:2221-2227. doi: 10.2147/JPR.S152216. eCollection 2018. Review. PubMed PMID: 30323656; PubMed Central PMCID: PMC6181111.
17: Raffaelli B, Israel H, Neeb L, Reuter U. The safety and efficacy of the 5-HT 1F receptor agonist lasmiditan in the acute treatment of migraine. Expert Opin Pharmacother. 2017 Sep;18(13):1409-1415. doi: 10.1080/14656566.2017.1361406. Epub 2017 Aug 10. Review. PubMed PMID: 28749698.
18: Capi M, de Andrés F, Lionetto L, Gentile G, Cipolla F, Negro A, Borro M, Martelletti P, Curto M. Lasmiditan for the treatment of migraine. Expert Opin Investig Drugs. 2017 Feb;26(2):227-234. doi: 10.1080/13543784.2017.1280457. Review. PubMed PMID: 28076702.
19: Reuter U, Israel H, Neeb L. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist lasmiditan in the acute treatment of migraine. Ther Adv Neurol Disord. 2015 Jan;8(1):46-54. doi: 10.1177/1756285614562419. Review. PubMed PMID: 25584073; PubMed Central PMCID: PMC4286941.
20: Rizzoli PB. Emerging therapeutic options for acute migraine: focus on the potential of lasmiditan. Neuropsychiatr Dis Treat. 2014 Mar 31;10:547-52. doi: 10.2147/NDT.S25531. eCollection 2014. Review. PubMed PMID: 24729708; PubMed Central PMCID: PMC3976237.

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